molecular formula C22H17NO B11948002 N-(9-anthracenylmethylene)-M-anisidine CAS No. 14607-17-1

N-(9-anthracenylmethylene)-M-anisidine

Katalognummer: B11948002
CAS-Nummer: 14607-17-1
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: PIZCGTWWUXHKQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline is an organic compound that features a complex structure with an anthracene moiety and a methoxyaniline group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-9-anthrylmethylidene]-3-methoxyaniline typically involves the condensation reaction between 9-anthraldehyde and 3-methoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-[(E)-9-anthrylmethylidene]-3-methoxyaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of organic electronic materials and dyes.

Wirkmechanismus

The mechanism of action of N-[(E)-9-anthrylmethylidene]-3-methoxyaniline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and proteins, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-9-anthrylmethylidene]-4-methoxyaniline
  • N-[(E)-9-anthrylmethylidene]-2-methoxyaniline
  • N-[(E)-9-anthrylmethylidene]-3-ethoxyaniline

Uniqueness

N-[(E)-9-anthrylmethylidene]-3-methoxyaniline is unique due to the specific positioning of the methoxy group on the aniline ring, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness can lead to distinct physical and chemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

14607-17-1

Molekularformel

C22H17NO

Molekulargewicht

311.4 g/mol

IUPAC-Name

1-anthracen-9-yl-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C22H17NO/c1-24-19-10-6-9-18(14-19)23-15-22-20-11-4-2-7-16(20)13-17-8-3-5-12-21(17)22/h2-15H,1H3

InChI-Schlüssel

PIZCGTWWUXHKQT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.